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4-(3,5-Dimethylphenyl)-2-

hydroxypyridine

CAS No.: 1261940-80-0

Cat. No.: B6366005

Get Quote

Executive Summary: The Structural Chameleon
In drug development, the 2-hydroxypyridine/2-pyridone scaffold is a "privileged structure,"

serving as a bioisostere for amides and a key donor-acceptor motif in kinase inhibitors.[1]

However, this scaffold presents a distinct challenge: prototropic tautomerism.[1]

For 4-(3,5-Dimethylphenyl)-2-hydroxypyridine (Compound 4-DMP), the equilibrium between

the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms determines its binding affinity,

solubility, and permeability.[1] The 3,5-dimethylphenyl substituent at the C4 position introduces

significant lipophilicity and weak electron-donating effects, modulating the standard equilibrium

observed in the parent heterocycle.

This guide provides a rigorous, self-validating workflow to determine the tautomeric equilibrium

constant (

) and dominant species in various physiological and formulation environments.
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Theoretical Framework
The Equilibrium
The tautomeric shift involves the migration of a proton between the ring nitrogen and the

exocyclic oxygen, coupled with the reorganization of the

-electron system.

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">

Lactam (2-Pyridone): Favored in polar solvents (e.g., water, DMSO) and the solid state due

to high dipole moment (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298=""

class="inline ng-star-inserted">

D) and intermolecular hydrogen-bonded dimerization.

Lactim (2-Hydroxypyridine): Favored in the gas phase and non-polar solvents (e.g.,

cyclohexane) where aromaticity drives stability (low dipole, ngcontent-ng-c2699131324=""

_nghost-ng-c2339441298="" class="inline ng-star-inserted">

D).

Substituent Effect of 4-(3,5-Dimethylphenyl)
Unlike the parent 2-pyridone, 4-DMP possesses a bulky aryl group.[1]

Electronic: The 3,5-dimethylphenyl group is weakly electron-donating (inductive ngcontent-

ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

effect of methyls). This increases electron density in the pyridine ring, potentially stabilizing
the protonated nitrogen of the lactam form slightly more than electron-withdrawing groups
would.[1]

Steric: The C4 position is distal to the N1-C2 tautomeric center.[1] Consequently, the

substituent does not sterically inhibit the formation of the characteristic hydrogen-bonded

dimers (unlike C3 or C6 substituents).

Visualization of Tautomeric Pathways[2][3][4]
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The following diagram illustrates the equilibrium and the critical dimerization pathway that

stabilizes the lactam form in solution.

Environmental Drivers
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Caption: Mechanistic pathway of 4-DMP tautomerism showing solvent-dependent shifts and

dimerization stabilization.

Experimental Protocols
Protocol A: UV-Vis Solvatochromism (Quantitative )
Objective: Determine

by exploiting the distinct UV absorption bands of the two tautomers. The lactam form typically
absorbs at a longer wavelength (bathochromic shift) compared to the lactim.

Reagents:

Compound 4-DMP (>98% purity).[1]

Solvents: Cyclohexane (Spectroscopic grade), Acetonitrile, Methanol, Water (buffer pH 7.4).

[1]
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Workflow:

Stock Preparation: Dissolve 4-DMP in methanol to create a 1.0 mM stock.

Solvent Exchange: Aliquot and evaporate stock; reconstitute in target solvents to achieve

final concentration of

.

Scan: Record spectra from 200–400 nm.

Reference Standards:

Pure Lactim Standard: 2-Methoxy-4-(3,5-dimethylphenyl)pyridine (O-methylated).[1]

Pure Lactam Standard: 1-Methyl-4-(3,5-dimethylphenyl)pyridin-2-one (N-methylated).[1]

Note: Synthesis of these "fixed" derivatives is required for accurate molar extinction

coefficient (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-

star-inserted">

) determination.

Data Analysis: Calculate the ratio using Beer-Lambert law contributions at ngcontent-ng-

c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

for each species:

Protocol B: NMR Spectroscopy (Structural Validation)
Objective: Confirm the dominant species in solution via diagnostic chemical shifts.[1]

Instrument: 400 MHz or higher (600 MHz preferred for trace tautomer detection).
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Feature Lactim (OH-form) Signal Lactam (NH-form) Signal

C C2/C=O 160–164 ppm (C-O) 162–166 ppm (C=O)

C C3/C5 Shielded (Upfield) Deshielded (Downfield)

H N-H/O-H Broad singlet (O-H) Broad singlet >11 ppm (N-H)

Coupling Distinct aromatic coupling Alternating bond lengths affect

Critical Step: Perform experiments in DMSO-ngcontent-ng-c2699131324="" _nghost-ng-

c2339441298="" class="inline ng-star-inserted">

(favors lactam) and CDCl

(mixed equilibrium). Note that trace acid/base impurities can catalyze rapid exchange,
coalescing signals. Use dry, neutral solvents.[1]

Computational Prediction Workflow (DFT)
For scenarios where synthesis of fixed standards is difficult, Density Functional Theory (DFT)

provides high-accuracy energy estimates.[1]

Software: Gaussian 16 / ORCA / Spartan.[1] Methodology:

Geometry Optimization: B3LYP/6-311+G(d,p) or ngcontent-ng-c2699131324="" _nghost-ng-

c2339441298="" class="inline ng-star-inserted">

B97X-D (includes dispersion).

Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on

Density).[1]

Energy Calculation: Calculate

for both tautomers.

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">
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Expected Results for 4-DMP:

Vacuum: Lactim favored (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298=""

class="inline ng-star-inserted">

to

kcal/mol).

Water (PCM): Lactam favored (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298=""

class="inline ng-star-inserted">

to

kcal/mol).

Summary of Expected Data
The following table summarizes the expected behavior of 4-DMP based on structure-activity

relationships (SAR) of analogous 4-aryl-2-pyridones.
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Solvent /
Phase

Dielectric
(ngcontent-ng-
c2699131324="
" _nghost-ng-
c2339441298="
" class="inline
ng-star-
inserted">

)

Dominant
Species

Est.

([NH]/[OH])
Mechanism

Gas Phase 1.0 Lactim
Aromaticity

preservation

Cyclohexane 2.0 Mixed

Competition:

Dimerization vs.

Intramolecular

forces

Chloroform 4.8 Lactam

H-bond

donor/acceptor

stabilization

Water 80.1 Lactam

High polarity

favors large

dipole (

)

Solid State N/A Lactam

Intermolecular H-

bonded dimers

(Crystal lattice)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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